2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
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Overview
Description
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is a complex organic compound that features a pyrazole ring, a chromenone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chromenone moiety and the benzamide group. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chromenone moiety can be reduced to a dihydro derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the chromenone moiety could produce a more oxidized form of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring structure but lacks the chromenone and benzamide groups.
4-Methyl-2-oxo-2H-chromen-7-yl benzamide: Contains the chromenone and benzamide groups but lacks the pyrazole ring.
Uniqueness
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is unique due to its combination of a pyrazole ring, chromenone moiety, and benzamide group
Properties
Molecular Formula |
C23H20N4O5 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-methyl-2-oxochromen-7-yl)benzamide |
InChI |
InChI=1S/C23H20N4O5/c1-13-10-21(28)32-20-11-17(8-9-18(13)20)24-23(29)19-7-5-4-6-16(19)12-26-15(3)22(27(30)31)14(2)25-26/h4-11H,12H2,1-3H3,(H,24,29) |
InChI Key |
YDYVQFZVLHNGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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